![molecular formula C10H23N3O B6596697 3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide CAS No. 1789036-57-2](/img/structure/B6596697.png)
3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide, commonly referred to as DMAPA, is an organic compound that has been extensively studied for its various applications in organic synthesis, scientific research, and laboratory experiments. DMAPA is a versatile compound that can be used in a variety of ways, and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
DMAPA has been extensively studied for its various applications in scientific research. It has been used as a catalyst in organic synthesis, a reagent in peptide synthesis, and a building block for drug discovery. Additionally, DMAPA has been used in the synthesis of various compounds such as peptides, glycoproteins, and DNA. DMAPA has also been used in the development of new drugs and in the synthesis of novel compounds.
作用机制
The mechanism of action of DMAPA is not fully understood. However, it is believed that DMAPA acts as a catalyst in the synthesis of various compounds, and as a reagent in peptide synthesis. Additionally, DMAPA is believed to act as a building block for drug discovery, and can be used to synthesize novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAPA are not fully understood. However, it has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the modulation of neurotransmitters, and the regulation of gene expression. Additionally, DMAPA has been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
DMAPA has a number of advantages and limitations for lab experiments. One of the major advantages of using DMAPA is its high yield in organic synthesis, which makes it a preferred reagent for many laboratories. Additionally, DMAPA is relatively inexpensive and can be easily stored and handled. However, there are also some limitations to using DMAPA. For example, DMAPA is highly sensitive to light and air, and can be easily degraded if exposed to these elements. Additionally, DMAPA can be toxic if handled improperly.
未来方向
There are a number of potential future directions for the use of DMAPA. For example, DMAPA could be further studied for its potential applications in drug discovery and the synthesis of novel compounds. Additionally, DMAPA could be studied for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Finally, DMAPA could be further investigated for its biochemical and physiological effects, as well as its mechanism of action.
合成方法
DMAPA can be synthesized through a variety of methods, including reductive amination, alkylation, and condensation. The most common method for synthesizing DMAPA is reductive amination, which involves the use of an aldehyde or ketone, an amine, and a reducing agent such as sodium borohydride or lithium aluminum hydride. This method produces DMAPA in high yields, making it the preferred method for many laboratories.
属性
IUPAC Name |
3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3O/c1-11(2)7-6-10(14)13(5)9-8-12(3)4/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYSLRTYKCWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide | |
CAS RN |
1789036-57-2 |
Source


|
| Record name | 3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


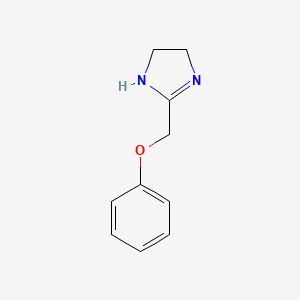

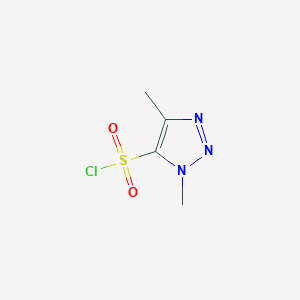
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
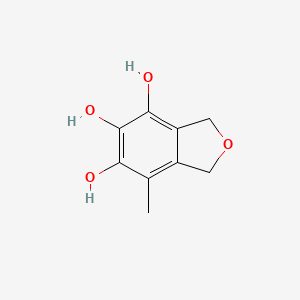

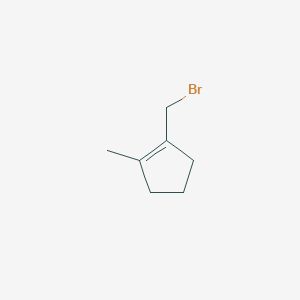

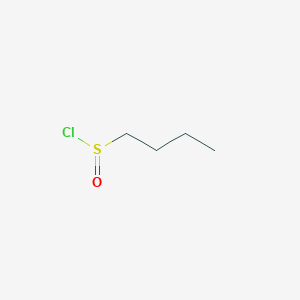

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)